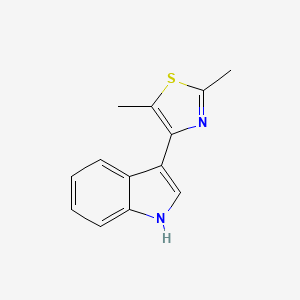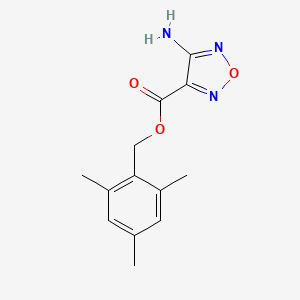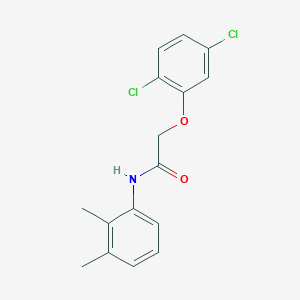
3-(2,5-dimethyl-1,3-thiazol-4-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dimethyl-1,3-thiazol-4-yl)-1H-indole, also known as DMITI, is a compound that has been of interest in scientific research due to its potential therapeutic applications. This compound has been shown to possess various biological properties, including anti-inflammatory, antioxidant, and anticancer activities. In
Scientific Research Applications
Oligomerization and Biological Activity
Indole derivatives, including compounds similar to "3-(2,5-dimethyl-1,3-thiazol-4-yl)-1H-indole", have been studied for their ability to undergo oligomerization in acidic conditions, which is significant for understanding their biological activities and potential applications in carcinogenesis modulation. Grose and Bjeldanes (1992) investigated the oligomerization of indole-3-carbinol in aqueous acid, noting the formation of various oligomeric products under conditions mimicking gastric juice, highlighting the chemical's potential in biological systems (Grose & Bjeldanes, 1992).
Synthesis and Characterization of Hetarylazoindole Dyes
Aktan et al. (2012) conducted a study on the synthesis, characterization, and molecular structure of a new hetarylazoindole dye, demonstrating the compound's potential for applications in coloration technology and materials science. This research contributes to the understanding of indole derivatives' chemical properties and applications in dye synthesis (Aktan et al., 2012).
Antiproliferative and Antimicrobial Properties
Gür et al. (2020) explored the antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazole compounds, which include structures related to "this compound". Their findings revealed significant DNA protective abilities and strong antimicrobial activity against specific strains, indicating the potential therapeutic applications of these compounds (Gür et al., 2020).
Synthetic Applications in Drug Development
The development of indole-based inhibitors for dynamin GTPase by Gordon et al. (2013) showcases the application of indole derivatives in developing therapeutic agents. Their research identified compounds with potent inhibitory activity, underscoring the relevance of such chemical structures in drug development (Gordon et al., 2013).
Advanced Synthesis Techniques
Pagano et al. (2012) reported the automated multistep continuous flow synthesis of 2-(1H-indol-3-yl)thiazole derivatives, demonstrating the efficiency and practicality of modern synthetic methods in creating complex, pharmacologically significant molecules rapidly and with high yields. This study highlights the advances in chemical synthesis technologies and their applications in producing indole and thiazole derivatives (Pagano et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(1H-indol-3-yl)-2,5-dimethyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-8-13(15-9(2)16-8)11-7-14-12-6-4-3-5-10(11)12/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARNNHWCLKLJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5579506.png)

![3-[5-(1-acetyl-4-piperidinyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5579516.png)
![2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide](/img/structure/B5579527.png)


![N-[3-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5579538.png)
![[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methanol](/img/structure/B5579544.png)



![{2-[rel-(4aR,7aS)-4-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}dimethylamine dihydrochloride](/img/structure/B5579587.png)
![3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5579599.png)
